5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound . It is also known as 5-Bromo-3-iodo-7-azaindole . It is a unique chemical used by researchers in the field of early discovery .
Molecular Structure Analysis
The molecular formula of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine is C7H4BrIN2 . The molecular weight is 322.93 . The structure includes a pyrrolo and a pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine include a melting point of 234-239 °C . It is a solid form . The compound is sensitive to light .Scientific Research Applications
Synthesis and Characterization
5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine serves as a precursor in the synthesis of complex heterocyclic compounds. Its halogenated structure is advantageous for various chemical transformations, including selective palladium-catalyzed cross-coupling reactions, facilitating the efficient synthesis of substituted pyridine compounds. This reactivity pattern opens pathways for creating diverse molecular architectures central to pharmaceuticals, agrochemicals, and materials science (Goodby et al., 1996).
Molecular Studies and Antimicrobial Activity
On a molecular level, studies involving 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives have provided insights into their physical properties, such as spectroscopic characterizations and density functional theory (DFT) calculations. These studies help understand the molecule's structure, reactivity, and potential applications in designing more efficient molecular probes or therapeutic agents. Moreover, certain derivatives have demonstrated promising antimicrobial activities, highlighting their potential as scaffolds for developing new antimicrobial agents (Vural & Kara, 2017).
Structural Analysis and Drug Design
The structural elucidation and analysis of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives through advanced techniques like X-ray crystallography and Hirshfeld surface analysis contribute significantly to the field of crystal engineering and drug design. Understanding the intermolecular interactions and molecular geometry of these compounds can lead to the rational design of molecules with desired properties, such as enhanced binding affinity to specific biological targets, thereby advancing the discovery of novel drugs (Jabri et al., 2023).
Applications in Material Science
The unique electronic properties of 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives, as revealed by computational studies, suggest their potential applications in material science, particularly in the development of new materials with specific optical and electronic characteristics. These materials could find applications in fields ranging from optoelectronics to sensors, leveraging the compound's ability to undergo specific interactions and transformations (Ahmad et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQPNEJKIGXJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696633 | |
Record name | 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
CAS RN |
1190319-16-4 | |
Record name | 5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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